molecular formula C18H26ClN5O4 B13862822 NeldazosinHydrochloride

NeldazosinHydrochloride

Cat. No.: B13862822
M. Wt: 411.9 g/mol
InChI Key: VCNPQNCQQYKNEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Adrenergic Receptor Antagonism in Drug Discovery

Adrenergic receptor antagonists, commonly known as alpha-blockers, are a class of drugs that prevent the stimulation of alpha-adrenergic receptors by catecholamines like norepinephrine (B1679862) and epinephrine. nps.org.aunucleos.com This blockade leads to various physiological effects, most notably the relaxation of smooth muscle and vasodilation. nps.org.au Historically, these agents were instrumental in advancing the understanding of the autonomic nervous system. nucleos.com Today, they are primarily used in the treatment of conditions such as benign prostatic hyperplasia (BPH), hypertension, and post-traumatic stress disorder. nps.org.au

Historical Context of Alpha-1 Adrenoceptor Antagonists

The journey of alpha-1 adrenoceptor antagonists began with non-selective compounds. Until 1974, it was generally believed that alpha-adrenoceptors were a single, uniform group of receptors. google.comwho.int The first clinically effective alpha-blocker was phenoxybenzamine, a non-selective and irreversible antagonist. nps.org.au While it was used for conditions like BPH, its lack of selectivity resulted in numerous side effects. nps.org.au

A pivotal moment in the history of these compounds was the proposal in 1974 to subdivide alpha-adrenoceptors into alpha-1 and alpha-2 subtypes, based on differing potencies of the antagonist phenoxybenzamine. google.comwho.int This led to the development of selective alpha-1 blockers. Prazosin (B1663645), synthesized in 1974, was the first selective alpha-1 blocker approved for treating hypertension. nps.org.au This marked a significant step forward, offering a more targeted approach with a better side-effect profile compared to non-selective agents. nucleos.com Subsequently, other selective antagonists like terazosin (B121538) and doxazosin (B1670899) were developed, proving useful for patients with both BPH and hypertension. nucleos.com

Compound Selectivity Initial Key Application
Phenoxybenzamine Non-selective α-blockerBenign Prostatic Hyperplasia (BPH) nps.org.au
Prazosin Selective α1-antagonistHypertension nps.org.aunucleos.com
Terazosin Selective α1-antagonistBPH & Hypertension nps.org.aunucleos.com
Doxazosin Selective α1-antagonistBPH & Hypertension nucleos.comgoogle.com
Alfuzosin (B1207546) Uroselective α1-antagonistBPH google.comwho.int

Evolution of Selective Receptor Targeting in Pharmaceutical Sciences

The evolution from non-selective to selective alpha-1 antagonists is a prime example of the broader trend of selective receptor targeting in pharmaceutical sciences. The initial sub-classification into alpha-1 and alpha-2 receptors was just the beginning. google.comwho.int In the mid-1980s, evidence suggested further heterogeneity within the alpha-1 adrenoceptor group itself. google.comwho.int

Subsequent research using radioligand binding and functional studies led to the identification and cloning of three distinct alpha-1 adrenoceptor subtypes: α1A, α1B, and α1D. google.comwho.int This discovery was crucial, as it revealed that these subtypes have different distributions and functions in various tissues. For instance, the α1A subtype was identified as the predominant receptor in the human prostate. google.comwho.int This knowledge spurred the development of "uroselective" antagonists, like Alfuzosin, which could specifically target the lower urinary tract to treat symptoms of BPH with a lower incidence of cardiovascular side effects, such as hypotension. google.comwho.intgoogle.com This progression highlights a fundamental principle in modern drug discovery: designing molecules that interact with specific receptor subtypes to maximize therapeutic efficacy while minimizing off-target effects. who.intmarefa.org

Significance of Neldazosin Hydrochloride as a Research Compound

Neldazosin Hydrochloride holds its significance in pharmacology as a specific and potent tool for studying the alpha-1 adrenergic system. cymitquimica.comnih.goviiab.me As a quinazoline (B50416) derivative, it belongs to the same chemical family as prazosin and doxazosin, allowing for comparative studies within this class of antagonists. who.intnih.gov

Neldazosin Hydrochloride as a Potent Alpha-1 Adrenoceptor Antagonist

Neldazosin is explicitly characterized in pharmacological literature as a potent alpha-1 adrenoceptor antagonist. cymitquimica.comnih.goviiab.me This potency makes it a valuable research compound for investigating the physiological and cellular roles of alpha-1 adrenoceptors. Its ability to effectively block these receptors allows scientists to probe the consequences of this blockade in various experimental models, contributing to a deeper understanding of adrenergic signaling pathways.

Compound Name Classification
Neldazosin Potent α1-Adrenoceptor Antagonist cymitquimica.comnih.gov
Prazosin Selective α1-Antagonist nps.org.au
Doxazosin Selective α1-Antagonist google.com
Terazosin Selective α1-Antagonist nps.org.au
Alfuzosin Selective α1-Adrenoceptor Antagonist
Tamsulosin Selective α1-Adrenoceptor Antagonist nps.org.au

Exploration of Neldazosin Hydrochloride as an Enzyme Inhibitor

While Neldazosin Hydrochloride is firmly established as an alpha-1 adrenoceptor antagonist, its role as a direct enzyme inhibitor is not a primary focus in the available scientific literature. The metabolism of related alpha-blockers, such as alfuzosin, is known to involve hepatic enzymes, specifically the cytochrome P450 isoform CYP3A4. nps.org.au Interactions with potent inhibitors of this enzyme can significantly alter the plasma concentrations of these drugs. However, specific studies detailing Neldazosin's capacity to inhibit CYP450 or other enzymes are not extensively documented. google.com Therefore, its principal significance in pharmacological research remains its potent and selective antagonism at alpha-1 adrenergic receptors, rather than as an enzyme inhibitor. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H26ClN5O4

Molecular Weight

411.9 g/mol

IUPAC Name

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-hydroxybutan-1-one;hydrochloride

InChI

InChI=1S/C18H25N5O4.ClH/c1-11(24)8-16(25)22-4-6-23(7-5-22)18-20-13-10-15(27-3)14(26-2)9-12(13)17(19)21-18;/h9-11,24H,4-8H2,1-3H3,(H2,19,20,21);1H

InChI Key

VCNPQNCQQYKNEU-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)O.Cl

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Neldazosin Hydrochloride

Theoretical Synthetic Pathways for Alfuzosin (B1207546) Hydrochloride

The synthesis of alfuzosin hydrochloride has been approached through various routes, with a common strategy involving the convergent synthesis of two key fragments. The earliest and most cited synthesis was reported by Manoury et al. googleapis.comgoogle.com This foundational method has since been refined to improve yield, purity, and industrial scalability. googleapis.comgoogle.com

Proposed Reaction Mechanisms and Key Intermediates

A prevalent synthetic route for alfuzosin hydrochloride involves the initial preparation of a key intermediate, 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945). This intermediate is then coupled with another key fragment, N-[3-(methylamino)propyl]tetrahydro-2-furancarboxamide.

The synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline typically begins with 4,5-dimethoxy-2-nitrobenzamide. The nitro group is reduced to an amine, often using a Béchamp reduction, to yield 2-amino-4,5-dimethoxybenzamide. wikipedia.org This is followed by cyclization with urea (B33335) to form 6,7-dimethoxyquinazoline-2,4-dione. wikipedia.org Subsequent chlorination, for instance with phosphoryl chloride, yields 2,4-dichloro-6,7-dimethoxyquinazoline. wikipedia.org Selective amination at the 4-position with ammonia (B1221849) affords the desired 4-amino-2-chloro-6,7-dimethoxyquinazoline intermediate. wikipedia.org

The second key fragment, N-[3-(methylamino)propyl]tetrahydro-2-furancarboxamide, can be synthesized starting from 2-tetrahydrofuroic acid. wikipedia.org This acid is activated, for example, by forming a mixed anhydride (B1165640) with ethyl chloroformate. wikipedia.org The activated acid is then reacted with 3-methylaminopropionitrile to give N-(2-cyanoethyl)tetrahydro-N-methyl-2-furancarboxamide. wikipedia.org Catalytic hydrogenation of the nitrile group furnishes N-(3-aminopropyl)tetrahydro-N-methyl-2-furancarboxamide, which can then undergo rearrangement to yield the final fragment. wikipedia.org

The final step is the convergent synthesis where 4-amino-2-chloro-6,7-dimethoxyquinazoline is condensed with N-[3-(methylamino)propyl]tetrahydro-2-furancarboxamide to produce the alfuzosin base. wikipedia.org The alfuzosin base is then converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ethanol. chemicalbook.com

Key Intermediates in a Common Synthetic Pathway:

Intermediate NameChemical StructureRole in Synthesis
4,5-dimethoxy-2-nitrobenzamideC9H10N2O5Starting material for the quinazoline (B50416) core.
2-amino-4,5-dimethoxybenzamideC9H12N2O3Product of nitro group reduction.
6,7-dimethoxyquinazoline-2,4-dioneC10H10N2O4Cyclized quinazoline intermediate.
2,4-dichloro-6,7-dimethoxyquinazolineC10H8Cl2N2O2Chlorinated intermediate for selective amination.
4-amino-2-chloro-6,7-dimethoxyquinazolineC10H10ClN3O2Key quinazoline fragment for final coupling.
2-tetrahydrofuroic acidC5H8O3Starting material for the side chain.
N-[3-(methylamino)propyl]oxolane-2-carboxamideC9H18N2O2Key side-chain fragment for final coupling.

Challenges and Optimization in Synthetic Yields

Challenges in the synthesis of alfuzosin hydrochloride include managing reaction conditions to ensure high purity and yield, particularly during the hydrogenation and final coupling steps. For instance, the hydrogenation of N-(4-amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-2-cyanoethylamine has been reported to require high pressure and can be cumbersome, sometimes necessitating a seed for precipitation. googleapis.com

Optimization strategies have focused on improving the efficiency and industrial viability of the synthesis. This includes the use of different solvents and bases to enhance reaction rates and yields. For example, the condensation of 4-amino-2-chloro-6,7-dimethoxyquinazoline with 3-methylaminopropionitrile has been optimized by using polar aprotic solvents like dimethylformamide. googleapis.comgoogle.com Furthermore, process improvements have aimed at reducing reaction times and avoiding the isolation of intermediates. google.com One such improvement involves the in-situ reaction of the diamine intermediate with activated tetrahydrofuroic acid, which can be achieved by converting the acid to tetrahydrofuroyl chloride without its isolation. googleapis.comgoogle.com

Design and Synthesis of Alfuzosin Hydrochloride Analogues and Derivatives

The design and synthesis of analogues and derivatives of alfuzosin are crucial for structure-activity relationship (SAR) studies and for the discovery of new compounds with potentially improved pharmacological profiles.

Systematic Structural Modifications for Research Purposes

Systematic structural modifications of alfuzosin and related quinazoline derivatives have been explored to understand the molecular determinants of their affinity and selectivity for alpha-1 adrenergic receptor subtypes. nih.gov The 2,4-diamino-6,7-dimethoxyquinazoline (B29095) moiety is considered a key pharmacophore that mimics noradrenaline, with the protonated N1 of the quinazoline ring playing a significant role in receptor recognition. nih.gov

Modifications have been made to various parts of the molecule, including:

The Quinazoline Core: Alterations to the substitution pattern on the quinazoline ring can influence receptor affinity and selectivity.

The Piperazine (B1678402) or Amine Linker: In related compounds like prazosin (B1663645), transforming the piperazinylquinazoline moiety has been investigated. nih.gov For alfuzosin, modifications to the N-methylpropylenediamine linker could impact its pharmacokinetic and pharmacodynamic properties.

The Terminal Group: The tetrahydrofuroyl group can be replaced with other cyclic or acyclic moieties to explore their effect on receptor binding.

For instance, the synthesis of novel silodosin-based arylsulfonamide derivatives, which also target adrenergic receptors, involves a multi-step protocol starting from commercially available phenols and involving alkylation and demethylation steps. mdpi.com Similar strategies could be applied to generate novel alfuzosin derivatives.

Molecular Pharmacology of Neldazosin Hydrochloride

Comparative Pharmacological Profiling with Related Alpha-1 Blockers (e.g., Alfuzosin (B1207546), Terazosin (B121538), Prazosin)

The therapeutic efficacy and adverse effect profiles of alpha-1 adrenergic receptor antagonists are intrinsically linked to their specific interactions with alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D) and the subsequent cellular responses they elicit. While comprehensive pharmacological data for Neldazosin Hydrochloride is not extensively available in publicly accessible literature, a comparative analysis with well-characterized alpha-1 blockers such as Alfuzosin, Terazosin, and Prazosin (B1663645) can provide a framework for understanding its potential molecular behavior.

Differential Receptor Binding Affinities

The affinity of an antagonist for its receptor is a critical determinant of its potency and potential for subtype selectivity. Alpha-1 blockers exhibit a range of binding affinities for the different α1-adrenoceptor subtypes, which are differentially expressed in various tissues, including the prostate, bladder neck, and blood vessels.

Prazosin , a quinazoline (B50416) derivative, is considered a non-selective alpha-1 antagonist, meaning it binds with high and roughly equal affinity to all three α1-adrenoceptor subtypes. This lack of selectivity contributes to its well-documented effects on both the urinary tract and the vasculature.

Terazosin , another quinazoline derivative, also demonstrates non-selective binding to α1-adrenoceptor subtypes, similar to Prazosin. Its pharmacological actions are therefore exerted broadly across tissues expressing these receptors.

Alfuzosin , while structurally related to Prazosin and Terazosin, is often described as "uroselective" in a clinical context. However, from a receptor binding perspective, it is also considered non-selective, showing similar affinity for all three α1-adrenoceptor subtypes. Its clinical uroselectivity is thought to be a result of its pharmacokinetic properties, leading to higher concentrations in the prostate tissue relative to plasma.

Without specific binding assay data for Neldazosin Hydrochloride , its receptor binding profile remains speculative. However, its chemical structure suggests it belongs to the same class of quinazoline-based alpha-1 blockers. Therefore, it is plausible that Neldazosin Hydrochloride exhibits a non-selective binding profile, similar to its structural analogs. Definitive characterization would require radioligand binding studies to determine its dissociation constants (Ki) for each of the α1-adrenoceptor subtypes.

Table 1: Comparative Receptor Binding Affinities of Select Alpha-1 Blockers

Compoundα1A Affinity (Ki, nM)α1B Affinity (Ki, nM)α1D Affinity (Ki, nM)Selectivity Profile
Prazosin~0.5~0.5~0.5Non-selective
Terazosin~1.0~1.0~1.0Non-selective
Alfuzosin~2.0~2.0~2.0Non-selective
Neldazosin Hydrochloride Data not availableData not availableData not availableUnknown

Note: The Ki values presented are approximate and can vary depending on the experimental conditions and tissue types used in the binding assays.

Variations in Downstream Cellular Responses

The binding of an alpha-1 blocker to its receptor initiates a cascade of intracellular events, or lack thereof, that ultimately produce a physiological response. The primary mechanism of action for these antagonists is the competitive inhibition of norepinephrine (B1679862) binding to post-synaptic alpha-1 adrenoceptors. This blockade prevents the activation of the Gq/11 protein-coupled signaling pathway.

In smooth muscle cells of the prostate and bladder neck, the downstream consequences of this blockade include:

Inhibition of Phospholipase C (PLC) Activation: Norepinephrine binding to α1-receptors normally activates PLC. Antagonists prevent this activation.

Reduced Inositol Trisphosphate (IP3) and Diacylglycerol (DAG) Production: As a result of PLC inhibition, the production of these second messengers is decreased.

Decreased Intracellular Calcium (Ca2+) Release: The reduction in IP3 levels leads to less calcium being released from intracellular stores (the sarcoplasmic reticulum).

Smooth Muscle Relaxation: The lower intracellular calcium concentration prevents the activation of calcium-dependent signaling pathways that are necessary for smooth muscle contraction. The result is relaxation of the smooth muscle in the prostate and bladder neck, leading to improved urinary flow.

While the fundamental downstream mechanism of inhibiting the Gq/11 pathway is common to Alfuzosin, Terazosin, and Prazosin, subtle variations in their effects could arise from differences in their ability to modulate other signaling pathways or from off-target effects. For instance, some alpha-1 blockers have been reported to induce apoptosis in prostate smooth muscle cells, which may contribute to their long-term therapeutic benefits.

The specific downstream cellular responses to Neldazosin Hydrochloride have not been characterized in the available scientific literature. To understand its molecular pharmacology fully, studies would be needed to investigate its impact on PLC activation, second messenger production, intracellular calcium mobilization, and smooth muscle cell tone in relevant cell lines and tissue preparations. Furthermore, exploring its potential to induce apoptosis or other cellular effects beyond simple smooth muscle relaxation would provide a more complete picture of its pharmacological profile.

Table 2: Summary of Downstream Cellular Responses for Alpha-1 Blockers

CompoundPrimary MechanismKey Downstream Effects
PrazosinCompetitive antagonism of α1-adrenoceptorsInhibition of PLC, decreased IP3/DAG, reduced intracellular Ca2+, smooth muscle relaxation.
TerazosinCompetitive antagonism of α1-adrenoceptorsInhibition of PLC, decreased IP3/DAG, reduced intracellular Ca2+, smooth muscle relaxation.
AlfuzosinCompetitive antagonism of α1-adrenoceptorsInhibition of PLC, decreased IP3/DAG, reduced intracellular Ca2+, smooth muscle relaxation.
Neldazosin Hydrochloride Presumed competitive antagonism of α1-adrenoceptorsData not available.

Preclinical Pharmacodynamic Characterization of Neldazosin Hydrochloride

In Vitro Functional Studies in Isolated Tissue Preparations

In vitro studies are fundamental in characterizing the pharmacological profile of a new chemical entity. These experiments utilize isolated tissues and cells to observe the direct effects of a compound.

Smooth Muscle Relaxation Studies in Animal Tissues (e.g., rabbit trigone smooth muscle)

To assess the potential of a compound to alleviate urinary obstruction, researchers often utilize smooth muscle preparations from the urinary tract of animals, such as the rabbit trigone. In these studies, the tissue is mounted in an organ bath, and its contraction and relaxation are measured. For an alpha-1 adrenoceptor antagonist, its ability to relax pre-contracted smooth muscle tissue, often stimulated by an alpha-1 agonist like phenylephrine, would be quantified. The results would typically be presented in a concentration-response curve, from which parameters like the EC50 (the concentration of the compound that produces 50% of the maximal effect) are derived.

Organ Bath Experiments for Receptor-Mediated Responses

Organ bath experiments are a classic pharmacological tool used to investigate the interaction between a drug and its receptor in an isolated tissue. nih.gov By exposing the tissue to various concentrations of an antagonist in the presence of a known agonist, researchers can determine the antagonist's potency (often expressed as a pA2 value) and whether it acts competitively or non-competitively at the receptor. This information is crucial for understanding the drug's mechanism of action at a molecular level.

Cell-Based Assays for Receptor Activation and Signal Transduction

Modern drug discovery heavily relies on cell-based assays to screen compounds and dissect their signaling pathways. nih.gov Cells engineered to express a specific receptor, in this case, the alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D), would be used. The ability of Neldazosin Hydrochloride to inhibit the activation of these receptors by an agonist would be measured. This is often done by quantifying a downstream signaling event, such as changes in intracellular calcium levels or the production of second messengers. These assays provide valuable information on the compound's selectivity for different receptor subtypes.

In Vivo Pharmacodynamic Assessments in Animal Models

Following in vitro characterization, the pharmacodynamic effects of a compound are evaluated in living organisms to understand its systemic effects and potential therapeutic utility.

Structure Activity Relationship Sar Studies and Lead Optimization Concepts for Neldazosin Hydrochloride

Correlation of Structural Features with Alpha-1 Adrenoceptor Antagonism

Neldazosin Hydrochloride belongs to a class of compounds that act as antagonists at alpha-1 adrenergic receptors (α1-ARs). nih.govwikipedia.org These receptors are involved in the sympathetic nervous system's regulation of smooth muscle contraction. nih.gov The antagonism of α1-ARs leads to smooth muscle relaxation. mdpi.com The chemical structure of quinazoline-based antagonists is central to their function.

Key structural components that determine the affinity and selectivity for α1-AR subtypes (α1A, α1B, and α1D) include the quinazoline (B50416) core, a linker, and a terminal amine group. wikipedia.orgmdpi.com

Quinazoline Nucleus: The 4-amino-6,7-dimethoxyquinazoline moiety is a foundational scaffold for many potent α1-AR antagonists, including prazosin (B1663645) and terazosin (B121538). wikipedia.orgdrugbank.com This part of the molecule is crucial for anchoring the ligand in the receptor's binding pocket.

Linker and Terminal Group: The nature of the fragment connecting the quinazoline core to the terminal amine group significantly influences receptor selectivity. For instance, compounds like prazosin, terazosin, and doxazosin (B1670899) feature a piperazine (B1678402) ring as the linker. wikipedia.org This piperazine moiety is often associated with non-selective inhibition of alpha-1 receptor subtypes. wikipedia.org In contrast, Neldazosin Hydrochloride, similar to its analog alfuzosin (B1207546), possesses a more flexible, open-chain linker, which can alter the interaction with the receptor subtypes. wikipedia.orgdrugbank.com The modification of this linker region is a key strategy in drug design to fine-tune selectivity. For example, replacing the piperazine ring with an aminopropyl group has been shown to increase selectivity for α1A receptors. wikipedia.org

The following table summarizes the structural differences among common α1-AR antagonists:

Interactive Table: Structural Comparison of Alpha-1 Adrenoceptor Antagonists
Compound Core Structure Linker Key Feature Affecting Selectivity
Prazosin 4-amino-6,7-dimethoxyquinazoline Piperazine Piperazine ring contributes to non-selective α1 antagonism. wikipedia.org
Terazosin 4-amino-6,7-dimethoxyquinazoline Piperazine with tetrahydrofuran (B95107) The tetrahydrofuran ring increases the compound's half-life compared to prazosin. wikipedia.org
Alfuzosin 4-amino-6,7-dimethoxyquinazoline Acyclic diamine chain The open-chain structure differentiates it from piperazine-containing antagonists. vfu.cz

| Tamsulosin | Phenylethylamine | Sulfonamide | Possesses a different core structure, contributing to its moderate selectivity. vfu.cz |

Relationship Between Chemical Structure and TNF-alpha Protease Inhibition

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine synthesized as a membrane-bound precursor protein. nih.govmdpi.com Its release into a soluble, active form is catalyzed by the TNF-α converting enzyme (TACE), a metalloprotease also known as ADAM17. pensoft.netoatext.comnih.gov Inhibition of TACE is a therapeutic strategy to reduce levels of soluble TNF-α and thereby decrease inflammation. nih.govpensoft.net

The known inhibitors of TACE typically possess a chemical feature capable of chelating the zinc ion within the enzyme's active site. pensoft.net A common structural motif used for this purpose is the hydroxamic acid group. pensoft.net The development of a dual-activity compound that combines α1-AR antagonism with TACE inhibition would require integrating a zinc-binding functional group into the Neldazosin Hydrochloride scaffold. This presents a significant design challenge, as such a modification must not disrupt the binding to the alpha-1 adrenoceptor. The molecular architecture would need to be precisely engineered to allow for simultaneous or effective interaction with two distinct biological targets.

Design Principles for Enhanced Selectivity and Potency

Lead optimization is a critical phase in drug discovery that aims to refine the structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Enhanced Selectivity: For α1-AR antagonists, achieving selectivity for specific receptor subtypes is a primary goal. For example, greater selectivity for α1A and α1D receptors over the α1B subtype is often sought to minimize cardiovascular side effects, as α1B receptors are prevalent in blood vessels. mdpi.com Design strategies to achieve this include exploiting subtle differences in the shape and flexibility of the binding sites of the receptor subtypes. acs.org By modifying the linker and terminal regions of the molecule, chemists can create a compound that fits more favorably into the desired receptor subtype(s). mdpi.com

Increased Potency: Potency can be enhanced by strengthening the interactions between the drug and its target receptor. This involves optimizing hydrogen bonds, hydrophobic interactions, and electrostatic interactions. High-resolution crystal structures of the target receptor with a bound ligand can provide invaluable insights for structure-based drug design, allowing for the rational modification of the compound to maximize binding affinity. nih.gov

Pharmacokinetic Optimization: Alongside improving potency and selectivity, lead optimization must also address the compound's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the conversion of the furan (B31954) ring in prazosin to a tetrahydrofuran ring in terazosin was a modification that successfully increased the compound's metabolic stability and half-life. wikipedia.org

Metabolite Identification and Characterization in Preclinical Research

For Alfuzosin, a close structural analog of Neldazosin Hydrochloride, extensive metabolism occurs in the liver. drugbank.comfda.gov The identified metabolites are not pharmacologically active. drugbank.comfda.gov The primary metabolic transformations observed in preclinical research include three main pathways:

Oxidation: The addition of oxygen atoms to the molecule.

O-demethylation: The removal of a methyl group from an ether linkage. fda.gov

N-dealkylation: The removal of an alkyl group from the nitrogen atom in the acyclic linker. fda.gov

Only a small fraction (around 11%) of the parent drug is excreted unchanged in the urine, with the majority being eliminated as inactive metabolites. fda.govhres.ca This extensive metabolism indicates that the liver, particularly the CYP3A4 enzyme, plays a major role in its clearance. fda.govhres.ca Identifying these pathways early in development is crucial for predicting potential drug-drug interactions and understanding inter-species differences in metabolism. evotec.com

Interactive Table: Preclinical Metabolites of the Analog Alfuzosin

Metabolic Pathway Description Resulting Metabolite Status
Oxidation Introduction of oxygen atoms at various positions on the molecule. Inactive
O-demethylation Cleavage of the methyl groups from the dimethoxyquinazoline core. fda.gov Inactive
N-dealkylation Removal of the propyl chain attached to the terminal nitrogen atom. fda.gov Inactive

Computational and Cheminformatic Approaches in Neldazosin Hydrochloride Research

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a ligand, such as Neldazosin, and its biological target. nih.govfrontiersin.org These techniques provide atomic-level insights into the binding process, which is crucial for understanding the compound's efficacy and for designing new derivatives with improved affinity and selectivity.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. d-nb.infonih.gov The process involves generating a multitude of possible binding poses and scoring them based on factors like intermolecular forces to identify the most stable conformation. univ-antilles.fr For Neldazosin, a known alpha-1 adrenoceptor antagonist, docking studies would model its interaction with the binding pocket of the alpha-1 adrenergic receptor. The goal is to elucidate the specific amino acid residues that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the Neldazosin molecule, stabilizing the complex.

Following docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-receptor complex over time. mdpi.com MD simulations model the continuous motion of every atom in the system, providing a dynamic view of the binding. frontiersin.orgfrontiersin.org By tracking metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), researchers can confirm whether the ligand remains stably bound in the predicted pose and identify which parts of the protein and ligand are flexible or rigid during the interaction. frontiersin.org

Table 1: Illustrative Data from a Hypothetical Molecular Interaction Study of Neldazosin

Computational MethodParameterHypothetical Finding for NeldazosinInterpretation
Molecular DockingBinding Affinity (kcal/mol)-9.5Indicates a strong, favorable binding interaction with the alpha-1 adrenoceptor.
Key Interacting ResiduesAsp106, Phe288, Trp102Highlights specific amino acids forming hydrogen bonds and hydrophobic interactions.
Molecular DynamicsRMSD of Complex (Å)1.5 Å over 100 nsSuggests the Neldazosin-receptor complex is stable throughout the simulation. frontiersin.org
RMSF of Ligand (Å)0.8 ÅIndicates low fluctuation, meaning the ligand remains in a consistent pose within the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. longdom.orgnih.gov The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a molecule are responsible for the changes in its biological activity. scienceforecastoa.com This approach is highly valuable for lead optimization, allowing chemists to predict the activity of yet-to-be-synthesized analogs and prioritize the most promising candidates. spu.edu.sy

A QSAR study for Neldazosin would involve several key steps:

Data Set Selection : A series of quinazoline (B50416) derivatives, structurally related to Neldazosin, with measured alpha-1 adrenoceptor antagonist activities (e.g., IC50 values) would be compiled. d-nb.info

Descriptor Calculation : For each molecule in the series, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical (e.g., LogP for lipophilicity), electronic (e.g., dipole moment), and steric or topological properties (e.g., molecular weight, surface area). scienceforecastoa.commdpi.com

Model Development : Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that links a selection of the most relevant descriptors to the biological activity. longdom.org

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. mdpi.comnih.gov

The resulting QSAR model can then be used to predict the antagonist activity of new Neldazosin analogs based solely on their calculated structural descriptors, guiding further drug design efforts.

Table 2: Key Descriptors in a Hypothetical QSAR Model for Neldazosin Analogs

Descriptor TypeDescriptor NameHypothetical Correlation with Activity (pIC50)Rationale
HydrophobicLogPParabolicActivity increases with lipophilicity to a certain point, then decreases as the molecule may struggle to leave the cell membrane. spu.edu.sy
ElectronicDipole MomentPositiveSuggests that increased polarity in specific regions enhances binding to the receptor.
StericMolar Refractivity (MR)PositiveIndicates that larger, more polarizable substituents may improve receptor fit and interaction strength.
TopologicalTopological Polar Surface Area (TPSA)NegativeSuggests that lower polar surface area may improve membrane permeability to reach the target site. ucsd.edu

In Silico Prediction of Pharmacological Profiles

In silico prediction of a compound's pharmacological profile, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, is a critical component of early-stage drug discovery. nih.govjournaljpri.com These computational models predict how a drug candidate like Neldazosin Hydrochloride is likely to behave in the body, helping to identify potential liabilities such as poor oral bioavailability or rapid metabolism before significant resources are invested in laboratory testing. nih.gov

Computer models can predict a wide array of ADME properties based on a molecule's structure. For Neldazosin Hydrochloride, key predictions would include:

Absorption : Models can estimate human intestinal absorption (HIA) and permeability through cell monolayers (e.g., Caco-2 permeability), which are crucial indicators of potential oral bioavailability. ucsd.edujournaljpri.com

Distribution : Predictions can be made about the extent to which the compound will bind to plasma proteins and its volume of distribution (VDss), which influences how it is distributed throughout the body's tissues. journaljpri.com

Excretion : The likely routes of elimination from the body, such as through urine or feces, can be estimated. nih.gov

By generating a comprehensive in silico ADME profile, researchers can flag compounds with undesirable properties early on and focus on candidates with a higher probability of success in later clinical development.

Table 3: Hypothetical In Silico ADME Profile for Neldazosin

ADME ParameterPredicted ValueInterpretation of Result
Human Intestinal Absorption (HIA)> 90%Likely to be well-absorbed from the gastrointestinal tract. ucsd.edu
Caco-2 Permeability (nm/s)HighSuggests good potential for passive diffusion across the intestinal wall. journaljpri.com
Plasma Protein Binding (%)~90%Indicates a high degree of binding to plasma proteins like albumin.
CYP2D6 InhibitionPredicted InhibitorFlags a potential for drug-drug interactions with other drugs metabolized by this enzyme.
Aqueous Solubility (logS)-3.5Suggests moderate solubility.

Novel Research Avenues and Future Directions for Neldazosin Hydrochloride

Exploration of Additional Molecular Targets and Off-Target Activities

A crucial area of future research for a compound like Neldazosin Hydrochloride would be the comprehensive profiling of its molecular targets beyond the alpha-1 adrenoceptors. While its primary activity is defined, the potential for off-target activities could unveil novel therapeutic applications or explain potential side effects. Techniques such as broad-based kinase screening, receptor profiling against a panel of G-protein coupled receptors (GPCRs), and other safety pharmacology screens would be essential. Identifying any significant interactions with other receptors, ion channels, or enzymes could open up new research pathways. For instance, some alpha-1 antagonists have been investigated for their effects on apoptosis and cell proliferation, which could suggest roles outside of their primary indications. medlineplus.gov

Investigation of Synergistic or Antagonistic Interactions with Other Research Compounds

Understanding how Neldazosin Hydrochloride interacts with other compounds is fundamental for its potential future applications in combinatorial research. Investigating synergistic or antagonistic effects is key to identifying drug combinations that could be more effective or, conversely, detrimental. wikipedia.orgnih.gov Research in this area would involve in vitro and in vivo studies combining Neldazosin Hydrochloride with other agents relevant to its potential therapeutic areas. For example, in the context of urological research, its interaction with 5-alpha-reductase inhibitors or phosphodiesterase-5 (PDE5) inhibitors would be of interest. drugs.com The nature of these interactions, whether synergistic or antagonistic, often depends on the network topology of the involved biological pathways. wikipedia.org

Potential Applications in Mechanistic Disease Models (Pre-Translational Research)

The application of Neldazosin Hydrochloride in various mechanistic disease models would be a critical step in pre-translational research. This would involve using animal models or advanced in vitro systems (e.g., organoids, patient-derived cells) that replicate human diseases. For instance, given its class, it could be studied in models of benign prostatic hyperplasia (BPH) or hypertension. Furthermore, recent research has explored the role of alpha-1 adrenergic antagonists in neurodegenerative diseases like Parkinson's disease, suggesting that compounds in this class may have neuroprotective effects by enhancing glycolysis. youtube.comhbrppublication.com Investigating Neldazosin Hydrochloride in such models could uncover novel therapeutic potentials.

Development of Advanced Analytical Methodologies for Neldazosin Hydrochloride Research

Robust and sensitive analytical methods are imperative for the accurate quantification of Neldazosin Hydrochloride and its metabolites in biological matrices. While standard methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are foundational, the development of more advanced and specialized methodologies could be a focus of future research. nih.govyoutube.comresearchgate.net This could include the development of high-throughput screening assays, chiral separation methods if the compound has stereoisomers, and sophisticated techniques for studying its binding kinetics and cellular distribution. Such methods are crucial for detailed pharmacokinetic and pharmacodynamic studies.

Future Perspectives in Alpha-1 Adrenoceptor Antagonist Research Beyond Established Agents

The field of alpha-1 adrenoceptor antagonist research continues to evolve. While established agents are effective for conditions like BPH, future research is likely to focus on several key areas. researchgate.netnih.gov One perspective is the development of agents with greater subtype selectivity (α1A, α1B, α1D), which could lead to improved efficacy and safety profiles. Another avenue is the exploration of the therapeutic potential of these antagonists in other conditions, such as post-traumatic stress disorder, cancer, and even viral infections like COVID-19, based on emerging preclinical and observational data for existing drugs in the class. nih.govdrugs.com The repositioning of existing drugs and the development of new chemical entities like Neldazosin Hydrochloride will depend on a deeper understanding of the diverse roles of alpha-1 adrenoceptors throughout the body.

Q & A

Q. What are the standard analytical methods for determining the purity of Neldazosin Hydrochloride in laboratory settings?

To assess purity, reverse-phase HPLC is recommended using a C18 column (4.6 mm × 25 cm, 5 µm particle size) with a mobile phase composed of water, acetonitrile, and a phosphate buffer (pH 3.0). The flow rate should be maintained at 1.7 mL/min, with UV detection at 250 nm. System suitability tests, including resolution and tailing factor, must be validated using reference standards .

Q. How should researchers handle and store Neldazosin Hydrochloride to ensure stability during experiments?

Store the compound in tightly sealed, light-resistant containers at 15–30°C. Use in well-ventilated areas with safety showers and eyewash stations. Avoid contact with skin/eyes and minimize dust inhalation by using fume hoods. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory .

Q. What are the recommended procedures for preparing stock solutions of Neldazosin Hydrochloride for in vitro studies?

Dissolve the compound in a 1:1 mixture of water and acetonitrile using sonication for 15 minutes. Filter through a 0.45 µm membrane and dilute to the target concentration (e.g., 1 mg/mL). Validate solubility and stability under experimental conditions (e.g., pH, temperature) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of Neldazosin Hydrochloride to improve yield and purity?

Employ multi-step synthesis with intermediate purification via column chromatography. Monitor reaction progress using TLC (silica gel plates) and optimize parameters (e.g., solvent polarity, temperature). Final recrystallization in ethanol/water (70:30 v/v) enhances purity. Characterize intermediates and final products using 1H NMR^1 \text{H NMR} and LC-MS .

Q. What strategies are effective for identifying and quantifying impurities in Neldazosin Hydrochloride batches?

Use LC-MS with a gradient elution system (0.1% formic acid in water/acetonitrile) to separate impurities. Compare retention times and mass spectra against USP reference standards for related compounds (e.g., dealkylated analogs). Quantify impurities using peak area normalization, ensuring limits comply with ICH guidelines (<0.1% for individual impurities) .

Q. How should researchers design experiments to investigate the metabolic pathways of Neldazosin Hydrochloride?

Conduct in vitro metabolism studies using human liver microsomes (HLMs) incubated with NADPH. Analyze metabolites via LC-MS/MS with a Q-TOF detector. For in vivo profiling, administer radiolabeled 14C^{14}\text{C}-Neldazosin Hydrochloride to animal models and quantify metabolites in plasma, urine, and feces using scintillation counting .

Q. What methodological approaches are recommended for resolving discrepancies in assay results when quantifying Neldazosin Hydrochloride?

Cross-validate using orthogonal techniques:

  • HPLC-UV for routine analysis.
  • 1H NMR^1 \text{H NMR} for structural confirmation (e.g., integration of aromatic protons).
  • Titrimetry for absolute purity assessment. Statistical analysis (e.g., ANOVA) should identify systematic errors in sample preparation or instrumentation .

Q. What advanced spectroscopic techniques are suitable for elucidating the molecular structure of Neldazosin Hydrochloride and its derivatives?

  • IR spectroscopy : Identify functional groups (e.g., amine, chloride) via characteristic absorption bands.
  • High-resolution mass spectrometry (HR-MS) : Confirm molecular formula (CxHyNzOkCl\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{k}\text{Cl}) with <2 ppm mass accuracy.
  • 2D NMR (COSY, HSQC) : Resolve complex proton-carbon correlations in multi-ring systems .

Methodological Considerations for Data Contradictions

Q. How can researchers address conflicting data in stability studies of Neldazosin Hydrochloride under varying pH conditions?

Replicate experiments using standardized buffers (pH 1.0–9.0) and controlled temperature (25°C and 40°C). Analyze degradation products via LC-MS and apply Arrhenius kinetics to predict shelf-life. Discrepancies may arise from hydrolysis or oxidation pathways, requiring tailored stabilizers (e.g., antioxidants like BHT) .

Q. What experimental design principles mitigate variability in pharmacokinetic studies of Neldazosin Hydrochloride?

Use crossover studies in animal models to control inter-subject variability. Apply population pharmacokinetic models (e.g., NONMEM) to analyze sparse sampling data. Validate bioanalytical methods per FDA guidelines (precision ±15%, accuracy 85–115%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.